molecular formula C7H7ClFN B13000416 2-(Chloromethyl)-5-fluoro-3-methylpyridine

2-(Chloromethyl)-5-fluoro-3-methylpyridine

Cat. No.: B13000416
M. Wt: 159.59 g/mol
InChI Key: JWOPXVMOFYJUEX-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-fluoro-3-methylpyridine is a heterocyclic organic compound that features a pyridine ring substituted with a chloromethyl group at the 2-position, a fluorine atom at the 5-position, and a methyl group at the 3-position. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-5-fluoro-3-methylpyridine typically involves the chloromethylation of 5-fluoro-3-methylpyridine. One common method includes the reaction of 5-fluoro-3-methylpyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)-5-fluoro-3-methylpyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The fluorine atom can be reduced under specific conditions to form the corresponding hydrogenated compound.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products:

    Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.

    Oxidation: Formation of 2-(chloromethyl)-5-fluoro-3-formylpyridine or 2-(chloromethyl)-5-fluoro-3-carboxypyridine.

    Reduction: Formation of 2-(chloromethyl)-3-methylpyridine.

Scientific Research Applications

2-(Chloromethyl)-5-fluoro-3-methylpyridine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-fluoro-3-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects such as enzyme inhibition or DNA alkylation .

Comparison with Similar Compounds

    2-(Chloromethyl)-3-methylpyridine: Lacks the fluorine atom, which may result in different reactivity and biological activity.

    2-(Chloromethyl)-5-methylpyridine: Lacks the fluorine atom and has a different substitution pattern, affecting its chemical properties.

    2-(Bromomethyl)-5-fluoro-3-methylpyridine: Similar structure but with a bromomethyl group instead of a chloromethyl group, leading to different reactivity.

Uniqueness: 2-(Chloromethyl)-5-fluoro-3-methylpyridine is unique due to the presence of both a chloromethyl and a fluorine substituent on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H7ClFN

Molecular Weight

159.59 g/mol

IUPAC Name

2-(chloromethyl)-5-fluoro-3-methylpyridine

InChI

InChI=1S/C7H7ClFN/c1-5-2-6(9)4-10-7(5)3-8/h2,4H,3H2,1H3

InChI Key

JWOPXVMOFYJUEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1CCl)F

Origin of Product

United States

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